molecular formula C9H11NOS B2371337 2-(Thiolan-3-yloxy)pyridine CAS No. 2196213-75-7

2-(Thiolan-3-yloxy)pyridine

Cat. No.: B2371337
CAS No.: 2196213-75-7
M. Wt: 181.25
InChI Key: WZBWTFLSCNJZRT-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is a pyridine derivative that contains a thiolane ring, which makes it a versatile molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-3-yloxy)pyridine typically involves the reaction of pyridine derivatives with thiolane. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.

Scientific Research Applications

2-(Thiolan-3-yloxy)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.

    3-Fluoro-2-(thiolan-3-yloxy)pyridine: A fluorinated derivative with potentially different reactivity and biological activity.

Uniqueness

2-(Thiolan-3-yloxy)pyridine is unique due to its combination of a pyridine ring and a thiolane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(thiolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBWTFLSCNJZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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